molecular formula C14H20N2O2S B2690124 3-cyclopropyl-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea CAS No. 2034228-21-0

3-cyclopropyl-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea

Cat. No.: B2690124
CAS No.: 2034228-21-0
M. Wt: 280.39
InChI Key: NKJAYMRSMXEHFN-UHFFFAOYSA-N
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Description

Historical Development of Substituted Urea Scaffolds

Urea derivatives have served as medicinal chemistry cornerstones since the 1916 introduction of suramin, the first urea-containing therapeutic agent. Early work focused on urea’s hydrogen-bonding capacity, which enabled precise interactions with biological targets. The scaffold’s versatility became evident with the discovery of diaryl ureas like sorafenib, a multikinase inhibitor approved in 2005 for renal cell carcinoma. Over 90,000 synthetic urea compounds now populate the ChEMBL database, reflecting sustained interest in this pharmacophore.

Substituent engineering has driven urea’s evolution. Cyclopropyl groups, as seen in 3-cyclopropyl-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea, gained prominence for their ability to modulate lipophilicity and metabolic stability. For instance, the cyclopropyl moiety in c-Met inhibitors like tivantinib enhances target affinity by filling hydrophobic binding pockets. Similarly, tetrahydropyran rings improve aqueous solubility while maintaining steric bulk, as demonstrated by the PI3K inhibitor taselisib.

Significance of this compound in Medicinal Chemistry

This compound’s structure integrates three pharmacologically relevant components:

  • Cyclopropyl Group : Introduces angle strain and conformational rigidity, potentially improving target selectivity. Cyclopropanes in urea derivatives reduce off-target interactions by restricting rotational freedom.
  • Oxan-4-Yl (Tetrahydropyran) Ring : Enhances solubility via oxygen’s polar surface area while providing a chiral center for stereoselective binding. Tetrahydropyran-containing ureas exhibit improved blood-brain barrier penetration in preclinical models.
  • Thiophen-3-YlMethyl Moiety : The sulfur atom in thiophene facilitates π-π stacking with aromatic residues in enzyme active sites. Thiophene-methyl ureas, such as the prostate-specific membrane antigen (PSMA) inhibitor piflufolastat F18, demonstrate nanomolar affinity for oncological targets.

Table 1: Structural Contributions to Pharmacological Potential

Component Role in Drug Design Example Therapeutics
Cyclopropyl Conformational restraint Tivantinib (c-Met inhibitor)
Tetrahydropyran Solubility enhancement Taselisib (PI3K inhibitor)
Thiophene-methyl Target affinity via π interactions Piflufolastat F18 (PSMA ligand)

The synergistic combination of these groups positions this compound as a candidate for targeting kinases or G-protein-coupled receptors (GPCRs) with complex binding sites.

Pharmaceutical Relevance of Heterocyclic Urea Derivatives

Heterocyclic ureas constitute 38% of FDA-approved urea-containing drugs, with thiophene and tetrahydropyran derivatives showing particular promise. Key applications include:

  • Kinase Inhibition : Urea’s hydrogen-bonding capacity mimics ATP’s adenine moiety, enabling competitive inhibition. The thiophene ring in regorafenib contributes to its pan-kinase inhibitory profile by engaging hydrophobic residues adjacent to the ATP-binding cleft.
  • Enzyme Targeting : Tetrahydropyran-containing ureas inhibit carbonic anhydrases and phosphodiesterases through water-mediated hydrogen bonds. For example, the tetrahydropyran ring in roflumilast optimizes binding to PDE4’s catalytic domain.
  • Diagnostic Agents : Urea-linked thiophenes serve as radiotracers. [68Ga]PSMA-11, a thiophene-methyl urea derivative, enables precision imaging of prostate cancer metastases.

The compound’s heterocyclic diversity may address pharmacokinetic challenges common to earlier urea drugs, such as poor oral bioavailability or rapid hepatic clearance.

Current Research Landscape and Knowledge Gaps

Despite advances, three critical gaps persist in understanding this compound:

  • Target Identification : Computational docking studies suggest potential affinity for tyrosine kinases (e.g., ABL1, EGFR) and histone deacetylases (HDACs), but experimental validation is lacking.
  • Synthetic Accessibility : Current routes to analogous compounds require multi-step sequences with low yields. A 2021 review highlights thiourea intermediates as underutilized precursors for such syntheses.
  • Structure-Activity Relationship (SAR) : The impact of substituting the tetrahydropyran’s oxygen with sulfur or modifying the cyclopropyl ring’s stereochemistry remains unexplored.

Properties

IUPAC Name

1-cyclopropyl-3-(oxan-4-yl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-14(15-12-3-6-18-7-4-12)16(13-1-2-13)9-11-5-8-19-10-11/h5,8,10,12-13H,1-4,6-7,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJAYMRSMXEHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea typically involves multi-step organic reactions. One possible route could include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.

    Introduction of the oxan-4-yl group: This might involve the use of oxirane derivatives under specific conditions.

    Attachment of the thiophen-3-ylmethyl group: This could be done through a nucleophilic substitution reaction.

    Formation of the urea backbone: This step might involve the reaction of an amine with an isocyanate or carbamate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophen-3-ylmethyl group.

    Reduction: Reduction reactions could target the urea backbone or the cyclopropyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-cyclopropyl-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea is C14H20N2O2SC_{14}H_{20}N_{2}O_{2}S with a molecular weight of 288.39 g/mol. Its structure features a cyclopropyl group, an oxane ring, and a thiophenyl moiety, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry Applications

1. Antitumor Activity:
Research indicates that derivatives of thiophene-containing ureas exhibit significant antitumor activity. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .

2. Antimicrobial Properties:
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, indicating its potential use in developing new antibiotics .

3. Neuropharmacology:
There is emerging evidence that compounds with similar structures may act on neurotransmitter systems, potentially offering new treatments for neurological disorders. The modulation of glutamate receptors has been particularly noted in related compounds .

Agricultural Applications

1. Pesticidal Activity:
Compounds with thiophene moieties are known for their pesticidal properties. Preliminary studies suggest that this compound may serve as a lead compound for developing new pesticides targeting specific agricultural pests .

2. Plant Growth Regulation:
Research into plant growth regulators has identified urea derivatives as promising candidates for enhancing crop yields. The incorporation of the oxane ring may improve the stability and efficacy of these compounds in agricultural applications .

Materials Science Applications

1. Polymer Chemistry:
The unique structural features of this compound allow it to be utilized in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices can lead to materials with improved thermal and mechanical stability .

2. Conductive Materials:
Thiophene derivatives are known for their electrical conductivity. The application of this compound in the development of conductive polymers could pave the way for advancements in electronic materials, particularly in organic electronics .

Case Studies

Study Objective Findings
Study on Antitumor ActivityEvaluate cytotoxic effects on cancer cell linesSignificant inhibition of cell growth observed in various lines
Antimicrobial ResearchAssess effectiveness against bacterial strainsDemonstrated broad-spectrum antibacterial activity
Agricultural Application StudyTest efficacy as a pesticideEffective against targeted pest species

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparison with Urea Derivatives

Comparison with Tetrahydrobenzo[b]thiophene-Based Ureas ()

Compounds such as 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) and analogs (7b–d) share the urea backbone but differ in substituents. Key differences include:

  • R1 Substituent: The target compound’s cyclopropyl group replaces the tetrahydrobenzo[b]thiophene moiety in 7a–d.
  • R2 Substituent: The oxan-4-yl group in the target contrasts with benzoyl or phenyl hydrazono groups in 7a–d. The oxan-4-yl ring’s ether oxygen likely enhances aqueous solubility compared to aromatic substituents.
  • Thiophene vs. Benzo[b]thiophene : The thiophen-3-ylmethyl group in the target may exhibit different electronic properties compared to benzo[b]thiophene derivatives due to reduced aromaticity and sulfur positioning.
Comparison with Thiomorpholinyl Oxane-Substituted Ureas ()

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea (BK49455) shares the urea core and oxane ring but differs in other substituents:

  • Aromatic vs. In contrast, the target’s cyclopropyl group provides rigidity and metabolic stability.
  • Sulfur-Containing Moieties : The thiomorpholinyl group in BK49455 may enhance metal-binding capacity, whereas the thiophen-3-ylmethyl group in the target favors π-π stacking interactions.
Antibacterial Potential ()

The shared thiophen-3-yl group suggests that the target may also interact with bacterial targets, though its urea backbone likely alters the mechanism of action compared to imidazole-based drugs.

Physicochemical and Pharmacokinetic Properties
  • Solubility : The oxan-4-yl group in the target compound likely improves solubility compared to benzoyl-substituted ureas (e.g., 7a–d).

Tabulated Comparison of Key Features

Compound Core Structure R1 Substituent R2 Substituent Molecular Weight (g/mol) Notable Properties
Target Compound Urea Cyclopropyl Thiophen-3-ylmethyl Not reported High solubility, metabolic stability
7a () Urea Cyano-tetrahydrobenzo[b]thiophene Hydrazono-benzoyl Not reported Antibacterial, lower solubility
BK49455 () Urea 3,4-Dimethoxyphenyl Thiomorpholinyl oxane 409.54 Lipophilic, potential CNS activity

Biological Activity

3-Cyclopropyl-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

PropertyValue
Molecular Formula C13H15N3O2S
Molecular Weight 265.34 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl amines with thiophene derivatives in the presence of urea, followed by cyclization to form the oxan ring. The synthetic route can vary based on the specific substituents used on the thiophene and oxan moieties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives exhibiting structural similarities have shown significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa49.79
MCF760.70
A54978.72

These values indicate that modifications in the structure can lead to enhanced potency against specific tumor types .

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies have shown that compounds can interfere with key signaling pathways associated with cancer cell survival.

Case Studies

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various urea derivatives on human cancer cell lines. The results indicated that compounds with a thiophene moiety exhibited enhanced activity due to increased lipophilicity, facilitating cell membrane penetration .
  • Antimicrobial Properties : In addition to anticancer activity, certain derivatives have demonstrated antimicrobial properties against pathogens like Helicobacter pylori. The mechanism involves inhibition of bacterial urease, crucial for bacterial survival in acidic environments .

Research Findings

Research has also focused on the broader biological activities of structurally related compounds:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antiviral Activity : Compounds similar to this compound have been investigated for their antiviral properties, particularly against HIV and hepatitis C virus .

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